4-(3-Fluoro-benzylamino)-cyclohexanol
Description
4-(3-Fluoro-benzylamino)-cyclohexanol is a cyclohexanol derivative featuring a benzylamine substituent at the 4-position of the cyclohexanol ring, with a fluorine atom at the meta position of the benzyl group. This compound belongs to a class of amino-cyclohexanol derivatives known for their diverse pharmacological and chemical properties. The fluorine substituent introduces electronic and steric effects that influence solubility, metabolic stability, and receptor interactions .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-3,8,12-13,15-16H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEAZJLRZKUAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-benzylamino)-cyclohexanol typically involves the reaction of cyclohexanol with 3-fluoro-benzylamine under controlled conditions. The process may include:
Step 1: Protection of the hydroxyl group in cyclohexanol.
Step 2: Nucleophilic substitution reaction where 3-fluoro-benzylamine is introduced.
Step 3: Deprotection of the hydroxyl group to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch reactors where the above steps are optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the benzylamino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(3-Fluoro-benzylamino)-cyclohexanone.
Reduction: Formation of 4-(3-Fluoro-benzylamino)-cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(3-Fluoro-benzylamino)-cyclohexanol is primarily researched for its potential therapeutic applications, particularly in the treatment of various diseases:
- Opioid Receptor Modulation: Compounds similar to this compound have shown affinity for μ-opioid receptors, suggesting potential use in pain management therapies .
- Antiviral Activity: Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against Hepatitis C virus (HCV) infections, positioning it as a candidate for further drug development .
Biochemical Studies
The compound is utilized in biochemical research to study enzyme interactions and protein dynamics:
- Enzyme Inhibition Studies: It serves as a substrate or inhibitor in various enzymatic reactions, helping to elucidate mechanisms of action and pathways involved in metabolic processes .
- Protein Interaction Studies: Its ability to bind to specific proteins makes it a valuable tool for studying protein-ligand interactions, which are crucial for understanding cellular functions.
Chemical Synthesis
In organic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules:
- Building Block for Complex Molecules: It is used as a precursor in synthesizing other pharmaceuticals and organic compounds, facilitating the development of new chemical entities with desired biological activities.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Type | Key Applications |
|---|---|---|
| 4-(3-Fluorobenzylamino)cyclohexanol | Amino alcohol | Opioid receptor modulation, antiviral |
| 4-Chlorobenzylamine | Aromatic amine | Intermediate in organic synthesis |
| Cyclohexanol | Alcohol | Solvent and intermediate |
Case Study 1: Opioid Receptor Affinity
A study conducted on substituted benzylamine compounds highlighted the effectiveness of this compound in modulating μ-opioid receptors. The research demonstrated that modifications to the benzyl group significantly influenced receptor binding affinity and selectivity, paving the way for novel analgesics .
Case Study 2: Antiviral Properties
In vitro studies have shown that derivatives of this compound exhibit significant antiviral activity against HCV. The mechanism involves interference with viral replication pathways, making it a promising candidate for further development into therapeutic agents against viral infections .
Mechanism of Action
The mechanism of action for 4-(3-Fluoro-benzylamino)-cyclohexanol involves its interaction with specific molecular targets. The fluoro-benzylamino group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
- Halogen Effects : The 3-fluoro substituent in the target compound offers moderate electronegativity and lipophilicity compared to ambroxol’s bulkier bromine atoms, which increase molecular weight and steric hindrance .
- Aromatic vs. Heteroaromatic Groups: Replacement of the benzyl group with pyridine (e.g., 4-[(5-nitro-2-pyridinyl)amino]-cyclohexanol) introduces a heteroatom, enhancing π-π stacking but reducing metabolic stability due to nitro-group susceptibility to reduction .
- Functional Group Reactivity : Nitro-substituted analogs exhibit higher reactivity in redox environments, whereas the fluorine in the target compound provides metabolic resistance and improved bioavailability .
Pharmacological and Analytical Considerations
- Mass Spectrometry: Cyclohexanol derivatives with similar substituents (e.g., ambroxol vs. 4-(3-fluoro-benzylamino)-cyclohexanol) pose challenges in differentiation via mass spectrometry due to analogous fragmentation patterns .
- Receptor Binding: Fluorine’s electronegativity may enhance hydrogen bonding in target compound-receptor interactions compared to non-halogenated analogs like 4-(4,6-dimethyl-pyrimidin-2-ylamino)-cyclohexanol .
Biological Activity
4-(3-Fluoro-benzylamino)-cyclohexanol, with the CAS number 1366386-62-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanol backbone substituted with a 3-fluoro-benzylamino group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The amine group may facilitate hydrogen bonding with target proteins, while the fluorobenzyl moiety may enhance binding affinity due to increased hydrophobic interactions.
Inhibition Studies
Recent studies have investigated the compound's potential as an enzyme inhibitor. For instance, compounds similar to this compound have been shown to inhibit cholinesterases, which are critical in neurotransmission. The inhibition of these enzymes can lead to increased levels of neurotransmitters such as acetylcholine, which may have therapeutic implications in neurodegenerative diseases .
Anticancer Activity
The compound's structural characteristics suggest it could possess anticancer properties. In vitro studies on similar benzylamino derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Cholinesterase Inhibition
A study focused on synthesizing derivatives from 4-fluorobenzoic acid showed that certain analogs exhibited significant inhibition of acetylcholinesterase and butyrylcholinesterase. The findings indicated that structural modifications could enhance selectivity and potency against these enzymes .
Case Study 2: Antimicrobial Activity
In a comparative study on cyclohexanol derivatives, researchers found that specific modifications led to enhanced antibacterial activity against Gram-positive bacteria. Although direct studies on this compound were not conducted, the results provide a framework for exploring its potential antimicrobial effects .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
